molecular formula C12H12ClNO2 B1490513 2-(Chloromethyl)-5-(4-ethoxyphenyl)oxazole CAS No. 1094318-25-8

2-(Chloromethyl)-5-(4-ethoxyphenyl)oxazole

Cat. No.: B1490513
CAS No.: 1094318-25-8
M. Wt: 237.68 g/mol
InChI Key: UWKPOXBPFVCOKV-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a comprehensive description of its molecular structure. The compound is officially designated as 2-(chloromethyl)-5-(4-ethoxyphenyl)-1,3-oxazole, which clearly indicates the positions of substituents on the oxazole ring system. This nomenclature system ensures unambiguous identification of the compound across scientific literature and chemical databases.

The molecular formula C₁₂H₁₂ClNO₂ defines the precise atomic composition, revealing twelve carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight is established at 237.68 grams per mole, calculated based on standard atomic masses. The compound is uniquely identified by its Chemical Abstracts Service registry number 1094318-25-8, which serves as a universal identifier in chemical databases and literature.

Alternative nomenclature systems and synonyms include various chemical database identifiers such as starbld0030993 and AKOS009317074, which facilitate cross-referencing across different chemical information systems. The systematic name reflects the substitution pattern where the chloromethyl group occupies position 2 and the 4-ethoxyphenyl group is located at position 5 of the oxazole ring.

Property Value Reference
Molecular Formula C₁₂H₁₂ClNO₂
Molecular Weight 237.68 g/mol
Chemical Abstracts Service Number 1094318-25-8
International Union of Pure and Applied Chemistry Name 2-(chloromethyl)-5-(4-ethoxyphenyl)-1,3-oxazole

Stereochemical Configuration and Conformational Dynamics

The stereochemical analysis of this compound reveals a planar oxazole ring system with specific geometric constraints imposed by the heterocyclic framework. The oxazole ring adopts a planar configuration with bond angles and distances characteristic of aromatic five-membered heterocycles containing nitrogen and oxygen atoms. The chloromethyl substituent at position 2 introduces a tetrahedral carbon center, creating potential for rotational conformers around the carbon-carbon bond connecting the chloromethyl group to the oxazole ring.

The 4-ethoxyphenyl substituent at position 5 contributes additional conformational complexity through the ethoxy group, which can adopt various orientations relative to the phenyl ring plane. The ethoxy group contains a flexible ethyl chain that can undergo rotation around both the carbon-oxygen bond and the oxygen-carbon bond, generating multiple low-energy conformational states. These conformational variations influence the overall molecular geometry and may impact intermolecular interactions in solid-state arrangements.

The planar nature of the oxazole ring system restricts rotation around the carbon-nitrogen and carbon-oxygen bonds within the heterocycle, maintaining a rigid core structure. However, the phenyl ring attached at position 5 can potentially rotate around the carbon-carbon bond connecting it to the oxazole ring, though this rotation may be hindered by steric interactions between the phenyl ring and the oxazole system. The overall molecular architecture suggests a predominantly planar arrangement with limited conformational flexibility concentrated in the chloromethyl and ethoxy substituents.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide detailed information about its molecular structure and electronic environment. The Simplified Molecular Input Line Entry System representation CCOC1=CC=C(C=C1)C2=CN=C(O2)CCl offers a systematic description of the molecular connectivity that correlates with expected spectroscopic signatures.

Nuclear magnetic resonance spectroscopy analysis would be expected to reveal distinct proton environments corresponding to the ethoxy group, aromatic protons, oxazole ring proton, and chloromethyl group. The ethoxy substituent would typically display characteristic patterns including a triplet for the methyl group and a quartet for the methylene group due to coupling interactions. The aromatic region would show signals corresponding to the para-disubstituted benzene ring and the oxazole ring proton. Related oxazole compounds demonstrate similar spectroscopic patterns, with oxazole ring protons appearing in the aromatic region around 6-8 parts per million.

Infrared spectroscopy would be anticipated to show characteristic absorption bands for the various functional groups present in the molecule. The aromatic carbon-carbon stretches would appear in the 1400-1600 reciprocal centimeters region, while the carbon-hydrogen stretches would be observed in the 3000-3100 reciprocal centimeters range for aromatic systems. The chloromethyl group would contribute characteristic carbon-chlorine stretching vibrations, and the ether linkage in the ethoxy group would show carbon-oxygen stretching modes.

Mass spectrometry analysis provides molecular ion confirmation and fragmentation patterns that support structural elucidation. The molecular ion peak would appear at mass-to-charge ratio 237, corresponding to the molecular weight. Fragmentation patterns would likely include loss of the chloromethyl group, ethoxy group, and various aromatic fragments, providing diagnostic information for structural confirmation.

Spectroscopic Technique Expected Key Features Diagnostic Value
Nuclear Magnetic Resonance Ethoxy triplet/quartet, aromatic signals, oxazole proton Structural confirmation
Infrared Aromatic stretches, carbon-hydrogen vibrations, carbon-chlorine bands Functional group identification
Mass Spectrometry Molecular ion at 237, characteristic fragmentation Molecular weight and fragmentation patterns

Crystallographic Data and Solid-State Packing Behavior

The presence of the chloromethyl group introduces potential for halogen bonding interactions, where the chlorine atom can participate in directional intermolecular contacts with electron-rich sites on neighboring molecules. These interactions could significantly influence the crystal packing arrangement and contribute to the overall stability of the crystalline phase. The aromatic oxazole and phenyl rings provide opportunities for π-π stacking interactions between parallel aromatic systems in adjacent molecules.

The ethoxy substituent may participate in weak hydrogen bonding interactions through its oxygen atom, potentially serving as a hydrogen bond acceptor in crystal structures. The spatial arrangement of these functional groups would determine the specific packing motifs and unit cell parameters in crystalline samples. Comparative analysis with structurally related oxazole derivatives suggests that these compounds often crystallize in centrosymmetric space groups with specific intermolecular contact patterns.

The molecular planarity of the core oxazole-phenyl system would facilitate close packing arrangements in the solid state, while the chloromethyl and ethoxy substituents would influence the specific orientation and intermolecular distances. Detailed crystallographic studies would be required to establish definitive structural parameters, including unit cell dimensions, space group symmetry, and precise atomic coordinates.

Computational Modeling of Electronic Structure

Computational modeling approaches provide valuable insights into the electronic structure and molecular properties of this compound through quantum mechanical calculations. Density functional theory methods represent the most commonly employed computational framework for investigating the electronic properties of organic heterocycles, offering reliable predictions of molecular geometry, electronic distribution, and energetic parameters.

The electronic structure calculations would reveal the frontier molecular orbital characteristics, including the highest occupied molecular orbital and lowest unoccupied molecular orbital energies and spatial distributions. The oxazole ring system contributes significant π-electron density, while the phenyl ring extends the conjugated system and influences the overall electronic properties. The chloromethyl substituent introduces electron-withdrawing character that affects the charge distribution throughout the molecule.

Molecular electrostatic potential calculations would provide information about the charge distribution and identify regions of electrophilic and nucleophilic character. The chlorine atom in the chloromethyl group would be expected to carry partial positive charge, making it susceptible to nucleophilic attack, while the nitrogen and oxygen atoms in the oxazole ring would exhibit electron-rich character. These calculations support understanding of potential chemical reactivity patterns and intermolecular interaction sites.

Natural bond orbital analysis would elucidate the bonding characteristics and charge transfer interactions within the molecule. The aromatic stabilization energy of the oxazole ring system and the electronic effects of substituents could be quantified through appropriate computational methods. Conformational analysis using computational approaches would identify low-energy molecular geometries and rotation barriers around flexible bonds.

Computational Method Information Provided Applications
Density Functional Theory Molecular geometry, electronic structure Structural optimization, property prediction
Molecular Electrostatic Potential Charge distribution, reactive sites Reactivity analysis, interaction prediction
Natural Bond Orbital Analysis Bonding characteristics, charge transfer Electronic structure understanding

Properties

IUPAC Name

2-(chloromethyl)-5-(4-ethoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-2-15-10-5-3-9(4-6-10)11-8-14-12(7-13)16-11/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKPOXBPFVCOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Chloromethyl)-5-(4-ethoxyphenyl)oxazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cellular Process Disruption : It can interfere with cellular signaling pathways.
  • Induction of Apoptosis : There is evidence suggesting that it may induce apoptosis in cancer cells, making it a candidate for anti-cancer therapies .

Biological Activity Overview

The compound exhibits a range of biological activities, which can be summarized as follows:

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in cancer cell lines; suppresses tumor growth in vivo.
Enzyme InhibitionModulates activity of cyclooxygenase enzymes and other metabolic enzymes.
Antioxidant PropertiesExhibits antioxidant activity, protecting cells from oxidative stress.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The compound showed IC50 values ranging from 25 μM to 50 μM across different cancer types, indicating moderate potency. Flow cytometry analysis revealed that the compound induces apoptosis in MCF7 breast cancer cells through caspase activation pathways .

Enzyme Inhibition

Research has indicated that this oxazole derivative inhibits cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The inhibition was quantified with IC50 values demonstrating effectiveness at low micromolar concentrations (IC50 < 10 μM), suggesting potential as an anti-inflammatory agent .

Antioxidant Properties

In vitro assays have shown that the compound possesses antioxidant properties by scavenging free radicals and reducing lipid peroxidation. It demonstrated significant inhibition of lipid peroxidation (LP) in rat liver microsomes, with the most active derivative showing over 80% inhibition .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that oxazole derivatives, including 2-(Chloromethyl)-5-(4-ethoxyphenyl)oxazole, exhibit antimicrobial activity against various pathogens. A study highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

CompoundMIC (µg/mL)
This compound50
Ampicillin32
Ciprofloxacin16

This data indicates that the compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this oxazole derivative has been explored through various studies. In vitro assays revealed that the compound induces apoptosis in cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer).

Cell LineIC50 (µM)
MCF728
PC342.8

These findings suggest that structural modifications to the oxazole ring could enhance its efficacy against specific cancer types .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several oxazole derivatives, including this compound. The results indicated significant inhibition against both Staphylococcus aureus and Escherichia coli, supporting its potential use in treating bacterial infections.

Case Study 2: Anticancer Mechanism Exploration

In an investigation into the anticancer mechanisms of oxazole derivatives, researchers found that this compound activates apoptotic pathways through mitochondrial dysfunction. The study employed flow cytometry to analyze cell death and apoptosis markers, confirming the compound's role in inducing programmed cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazole Derivatives

Substituent Variations on the Oxazole Ring

The biological and chemical properties of oxazole derivatives are highly dependent on substituent groups. Below is a comparison with key analogs:

Compound Substituents Molecular Weight Key Properties/Activities References
2-(Chloromethyl)-5-(4-ethoxyphenyl)oxazole 2-ClCH₂, 5-(4-EtO-Ph) ~243.69* High lipophilicity; potential anticancer
2-(Chloromethyl)-5-(3-chlorophenyl)oxazole 2-ClCH₂, 5-(3-Cl-Ph) 228.08 Antimicrobial activity
2-(Chloromethyl)-5-(naphthalen-2-yl)oxazole 2-ClCH₂, 5-(naphthyl) 243.69 Enhanced π-π interactions for drug design
2-(3′-Hydroxyphenyl)-5-(4″-hydroxyphenyl)oxazole 2-OH-Ph, 5-OH-Ph N/A Inhibitor of 17β-HSD1 (hormone regulation)

*Estimated based on analog data.

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-ethoxyphenyl group (electron-donating) in the target compound may improve metabolic stability compared to electron-withdrawing groups (e.g., 3-chlorophenyl in ), which often enhance electrophilic reactivity but reduce bioavailability.
  • Aromatic vs.

Heterocycle Variations: Oxazole vs. Oxadiazole

Replacing the oxazole core with oxadiazole alters electronic properties and bioactivity:

Compound Heterocycle Key Activities References
2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole Oxadiazole Anticancer (IC₅₀ = 2.46 μg/mL vs. liver cancer)
This compound Oxazole Predicted broader target selectivity

Oxadiazoles generally exhibit higher metabolic stability due to reduced ring strain, but oxazoles may offer better hydrogen-bonding capacity via the nitrogen atom .

Preparation Methods

Overview of Oxazole Synthesis Relevant to 2-(Chloromethyl)-5-(4-ethoxyphenyl)oxazole

Oxazole rings can be synthesized by various classical and modern methods, many of which can be adapted for preparing substituted oxazoles such as this compound. Key conventional methods include:

  • Robinson-Gabriel synthesis : Cyclodehydration of acylamino ketones under acidic conditions to form 2,5-disubstituted oxazoles.
  • Bredereck reaction : Condensation of α-haloketones with amides to yield 2,4-disubstituted oxazoles.
  • Van Leusen synthesis : Reaction of aldehydes with tosylmethyl isocyanide (TosMIC) to form 5-substituted oxazoles.
  • Cycloisomerization reactions : Cyclization of propargylic amides under mild conditions to polysubstituted oxazoles.
  • Erlenmeyer-Polchl reaction : Condensation of hippuric acid derivatives with aldehydes in acetic anhydride to produce 2,5-disubstituted oxazolones.

These methods provide a foundation for designing routes to this compound, especially those involving halomethyl groups and aryl substitution on the oxazole ring.

Specific Synthetic Routes to 2-(Chloromethyl)-Substituted Oxazoles

A closely related compound, 4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole, has been synthesized with high yield (95%) by refluxing 4-methoxybenzamide with 1,3-dichloroacetone in xylene for 48 hours, using a Dean-Stark apparatus to continuously remove water. The reaction proceeds via cyclization and dehydration to form the oxazole ring bearing a chloromethyl substituent at the 4-position and a 4-methoxyphenyl group at the 2-position. After solvent removal and recrystallization, the product is isolated as a tan solid with a melting point of 80-82 °C.

This method can be adapted for this compound by substituting the 4-methoxybenzamide with 4-ethoxybenzamide and employing 1,3-dichloroacetone as the chloromethyl source. The key reaction conditions are:

Parameter Condition
Starting materials 4-Ethoxybenzamide, 1,3-dichloroacetone
Solvent Xylene
Temperature Reflux (~140 °C)
Time 48 hours (with addition of extra 1,3-dichloroacetone after 24 h)
Water removal Dean-Stark apparatus
Yield Expected ~90-95% (based on analogous reactions)
Workup Solvent removal under reduced pressure, triturate with isopropanol/water, filtration, drying

This approach benefits from straightforward reagents and conditions, affording high yields and purity.

Alternative Approaches and Catalytic Methods

Other methods reported for oxazole synthesis that could be adapted include:

  • Copper-catalyzed two-step synthesis : Using copper catalysts to promote nucleophilic ring opening and subsequent cyclization to form 2-phenyl-4,5-substituted oxazoles. This method may be modified to introduce chloromethyl groups by choosing appropriate halogenated precursors.

  • Iodine and potassium carbonate mediated synthesis : Gao et al. synthesized 2,5-diphenyloxazoles using bromoacetophenone and benzylamine in DMF at 80 °C with iodine and potassium carbonate. A similar halogenated acetophenone derivative could be used for chloromethyl substitution.

  • Simultaneous reduction and regioselective chlorination of N-oxides : 2-(1-Chloroalkyl)-4,5-dimethyloxazoles have been prepared in 84-91% yields by chlorination of corresponding N-oxides with phosphorus oxychloride or thionyl chloride. This method offers regioselective chlorination and could be adapted for this compound synthesis starting from suitable oxazole N-oxides.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield (%) Notes
Reflux of 4-ethoxybenzamide with 1,3-dichloroacetone in xylene 4-Ethoxybenzamide, 1,3-dichloroacetone, xylene, reflux, Dean-Stark trap High yield, straightforward, scalable ~90-95 (expected) Direct formation of chloromethyl oxazole ring
Copper-catalyzed ring opening and cyclization Copper catalyst, halogenated precursors Catalytic, mild conditions Variable May require optimization for chloromethyl group
Iodine/K2CO3 mediated synthesis Iodine, potassium carbonate, DMF, halogenated acetophenone Mild, efficient for substituted oxazoles ~46 (for diphenyl oxazole) May need adaptation for chloromethyl substitution
Chlorination of N-oxides POCl3 or SOCl2, N-oxide precursors Regioselective chlorination 84-91 Requires preparation of oxazole N-oxides

Q & A

Q. What are the established synthetic routes for 2-(Chloromethyl)-5-(4-ethoxyphenyl)oxazole?

A common method involves chloromethylation of the oxazole core using chloromethyl methyl ether in the presence of a Lewis acid catalyst (e.g., ZnCl₂), followed by functionalization of the 5-position with a 4-ethoxyphenyl group via Suzuki coupling or nucleophilic aromatic substitution. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to minimize side reactions, such as over-chlorination or ring-opening .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR are used to confirm substitution patterns and electronic environments. For example, the chloromethyl group (CH₂Cl) resonates at δ ~4.5–5.0 ppm in 1H^1 \text{H}-NMR .
  • HRMS : Validates molecular weight and isotopic patterns, particularly for chlorine-containing derivatives .
  • IR Spectroscopy : Identifies functional groups, such as C-Cl stretching (~600–800 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .

Q. What are the primary chemical reactions involving the chloromethyl group?

The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alcohols to form derivatives. For example:

  • Reaction with primary amines yields aminomethyl derivatives, useful in drug discovery.
  • Thiols generate thioether linkages for polymer functionalization . Kinetic studies show reaction rates depend on solvent polarity and nucleophile strength (e.g., DMF accelerates SN2 mechanisms) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst Screening : Lewis acids (e.g., FeCl₃ vs. ZnCl₂) influence chloromethylation efficiency. ZnCl₂ provides higher regioselectivity in oxazole systems .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote decomposition. Temperature-controlled (0–5°C) reactions reduce side products .
  • Workflow Example : A two-step protocol with intermediate purification via column chromatography (hexane:EtOAc 7:3) achieves >85% purity .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Variable-Temperature NMR : Resolves dynamic effects (e.g., rotamers) by analyzing peak splitting at different temperatures .
  • 2D NMR (COSY, HSQC) : Assigns coupling interactions and confirms connectivity in complex spectra .
  • X-ray Crystallography : Provides definitive structural validation, particularly for ambiguous NOE effects or stereochemistry .

Q. What computational methods predict the compound’s reactivity and stability?

  • DFT Calculations : Model electrophilic substitution sites (e.g., Fukui indices identify C5 as most reactive for aryl group attachment) .
  • Molecular Dynamics : Simulates solvation effects and predicts degradation pathways (e.g., hydrolysis susceptibility of the oxazole ring) .
  • Docking Studies : Assess binding affinities for target proteins (e.g., antimicrobial enzymes) to guide derivative design .

Q. How can derivatives be designed to enhance bioactivity while maintaining stability?

  • Structure-Activity Relationship (SAR) : Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to improve antimicrobial potency .
  • Prodrug Strategies : Convert the chloromethyl group to a hydrolyzable ester, enhancing cell membrane permeability .
  • Thermal Analysis (DSC/TGA) : Screen derivatives for stability under physiological conditions (e.g., melt transitions >150°C indicate suitability for high-temperature applications) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s thermal stability?

Discrepancies arise from differing sample purity or analytical conditions:

  • DSC Data : High-purity samples (>95%) show a single endothermic peak at 180°C, while impurities (e.g., residual solvents) lower observed melting points .
  • Accelerated Aging Studies : Storage under nitrogen vs. ambient air impacts degradation rates. Use Karl Fischer titration to monitor moisture content .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem (CID: 301680-81-9) for validated reaction schemes .
  • Spectroscopic Libraries : NIST Chemistry WebBook provides reference IR/NMR data for oxazole derivatives .
  • Crystallographic Data : CCDC entries (e.g., 1142199-10-7) offer structural benchmarks .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Chloromethyl)-5-(4-ethoxyphenyl)oxazole
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-5-(4-ethoxyphenyl)oxazole

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